molecular formula C8H8BrF B1304797 5-Fluoro-2-methylbenzyl bromide CAS No. 261951-71-7

5-Fluoro-2-methylbenzyl bromide

Cat. No.: B1304797
CAS No.: 261951-71-7
M. Wt: 203.05 g/mol
InChI Key: DRIYGEORZARQGO-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylbenzyl bromide: is an organic compound with the chemical formula C8H8BrF . It is characterized by the presence of both fluorine and bromine functional groups attached to a benzene ring. This compound is commonly used in organic synthesis due to its reactivity and versatility .

Mechanism of Action

Target of Action

5-Fluoro-2-methylbenzyl bromide is a compound known for its applications in organic synthesis . .

Mode of Action

It’s known that the compound is characterized by its fluorine and bromine functional groups

Biochemical Pathways

As a compound used in organic synthesis

Pharmacokinetics

As a compound used in organic synthesis , its bioavailability would depend on the specific context of its use.

Result of Action

As a compound used in organic synthesis , its effects would depend on the specific reactions it’s involved in.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to store the compound at 2-8°C to maintain its stability. Furthermore, it’s classified as a combustible liquid, and it’s recommended to keep it away from heat, sparks, open flames, and hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Fluoro-2-methylbenzyl bromide can be synthesized through the bromination of 5-fluoro-2-methylbenzyl alcohol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Fluoro-2-methylbenzyl bromide is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of fluorinated aromatic compounds, which are important in pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as peptides and proteins, through nucleophilic substitution reactions. This modification can help in studying the structure and function of these biomolecules .

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials with specific properties .

Comparison with Similar Compounds

    2-Bromo-5-fluorotoluene: Similar structure but lacks the methyl group on the benzene ring.

    4-Fluoro-2-methylbenzyl chloride: Similar structure but with a chlorine atom instead of bromine.

    5-Fluoro-2-methylbenzyl alcohol: The hydroxyl group replaces the bromine atom.

Uniqueness: 5-Fluoro-2-methylbenzyl bromide is unique due to the presence of both fluorine and bromine atoms, which impart distinct reactivity and electronic properties. This makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives .

Properties

IUPAC Name

2-(bromomethyl)-4-fluoro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIYGEORZARQGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379125
Record name 5-Fluoro-2-methylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261951-71-7
Record name 2-(Bromomethyl)-4-fluoro-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261951-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methylbenzyl Bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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